molecular formula C11H16ClN B2978420 2-(o-Tolyl)pyrrolidine hydrochloride CAS No. 1228878-85-0

2-(o-Tolyl)pyrrolidine hydrochloride

Cat. No. B2978420
M. Wt: 197.71
InChI Key: HNRKKCHTNWTYLS-UHFFFAOYSA-N
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Description

2-(o-Tolyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1228878-85-0 . It has a molecular weight of 197.71 . The IUPAC name for this compound is 2-(2-methylphenyl)pyrrolidine hydrochloride .


Molecular Structure Analysis

The InChI code for 2-(o-Tolyl)pyrrolidine hydrochloride is 1S/C11H15N.ClH/c1-9-5-2-3-6-10(9)11-7-4-8-12-11;/h2-3,5-6,11-12H,4,7-8H2,1H3;1H . This indicates the presence of a pyrrolidine ring and a 2-methylphenyl (o-tolyl) group in the molecule.


Physical And Chemical Properties Analysis

2-(o-Tolyl)pyrrolidine hydrochloride is a yellow to brown solid . The storage temperature is room temperature under an inert atmosphere .

Scientific Research Applications

Asymmetric Synthesis of Pyrrolidine Derivatives

2-(o-Tolyl)pyrrolidine hydrochloride and its derivatives have been utilized in asymmetric synthesis to create highly substituted pyrrolidine derivatives with enantiomeric purity. These derivatives are synthesized through interactions that ensure defined absolute configurations at newly formed stereogenic centers, highlighting its utility in producing chiral molecules (Reggelin & Heinrich, 1998).

Synthesis of Optically Pure Compounds

The chemical has been used in synthesizing optically pure compounds, such as 2-(1-hydroxybenzyl)piperidine and pyrrolidine. This process involves nucleophilic addition and intramolecular elimination, demonstrating the compound's role in creating stereochemically complex structures with high purity (Ruano, Alemán, & Cid, 2006).

Photolytic Degradation Studies

Studies on the photolytic degradation of halogenated pyridines have included derivatives of 2-(o-Tolyl)pyrrolidine hydrochloride to understand the decomposition products and reaction pathways. This research is vital for environmental chemistry, offering insights into the degradation processes of similar compounds (Stapleton et al., 2009).

Future Directions

Pyrrolidine rings, such as the one in 2-(o-Tolyl)pyrrolidine hydrochloride, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of 2-(o-Tolyl)pyrrolidine hydrochloride and similar compounds lies in further exploring their biological activities and optimizing their properties for potential therapeutic applications .

properties

IUPAC Name

2-(2-methylphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-9-5-2-3-6-10(9)11-7-4-8-12-11;/h2-3,5-6,11-12H,4,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRKKCHTNWTYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(o-Tolyl)pyrrolidine hydrochloride

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